molecular formula C5H5ClN2O4S B1452524 4-(chlorosulfonyl)-5-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1486497-42-0

4-(chlorosulfonyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Cat. No. B1452524
CAS RN: 1486497-42-0
M. Wt: 224.62 g/mol
InChI Key: ZALBGUDWOJPTJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(chlorosulfonyl)-5-methyl-1H-pyrazole-3-carboxylic acid” likely belongs to a class of organic compounds known as sulfonyl chlorides . Sulfonyl chlorides are compounds containing a functional group R-SO2-Cl, where R is an organic group . They are used as reagents in organic synthesis .


Synthesis Analysis

While the specific synthesis process for “4-(chlorosulfonyl)-5-methyl-1H-pyrazole-3-carboxylic acid” is not available, sulfonyl chlorides are generally prepared by the reaction of a sulfonyl group with chlorine . In some cases, they can also be prepared by chlorination of sulfuric acid .


Chemical Reactions Analysis

Sulfonyl chlorides, like “4-(chlorosulfonyl)-5-methyl-1H-pyrazole-3-carboxylic acid”, are typically reactive due to the presence of the sulfonyl chloride group. They can react with a variety of nucleophiles, leading to substitution of the chloride atom .

Scientific Research Applications

Catalyzing Living Radical Polymerizations

This compound serves as a chemical reagent in living radical polymerizations . These polymerizations are a type of chain-growth polymerization where the terminal end remains reactive throughout the process. This allows for more precise control over the molecular weight and structure of the polymers .

Preparation of Polymer Bound Transfer Hydrogenation Catalyst

It is utilized in the synthesis of polymer-bound transfer hydrogenation catalysts . These catalysts are important for facilitating hydrogenation reactions, which are crucial in creating a wide range of chemical products, including pharmaceuticals, agrochemicals, and fragrances .

Synthesis of 4-(Carboxymethyl-sulfamoyl)-benzoyladenosine

The compound is a key ingredient in the synthesis of 4-(carboxymethyl-sulfamoyl)-benzoyladenosine . This molecule is of interest in medicinal chemistry for its potential therapeutic applications .

Sulfonation of γ-Cyclodextrin

It acts as a reagent in the sulfonation of γ-cyclodextrin . Sulfonated cyclodextrins have enhanced solubility and are used to increase the solubility of poorly soluble drugs, thus improving their bioavailability .

Safety and Hazards

Sulfonyl chlorides, including “4-(chlorosulfonyl)-5-methyl-1H-pyrazole-3-carboxylic acid”, are typically hazardous. They can cause skin and eye irritation, and they may be harmful if swallowed . They should be handled with care, using appropriate personal protective equipment .

properties

IUPAC Name

4-chlorosulfonyl-5-methyl-1H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O4S/c1-2-4(13(6,11)12)3(5(9)10)8-7-2/h1H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALBGUDWOJPTJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C(=O)O)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(chlorosulfonyl)-5-methyl-1H-pyrazole-3-carboxylic acid

CAS RN

1486497-42-0
Record name 4-(chlorosulfonyl)-5-methyl-1H-pyrazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(chlorosulfonyl)-5-methyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-(chlorosulfonyl)-5-methyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-(chlorosulfonyl)-5-methyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 4
4-(chlorosulfonyl)-5-methyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4-(chlorosulfonyl)-5-methyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 6
4-(chlorosulfonyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.